molecular formula C15H15N3O B5652301 8-methoxy-2-methyl-5-(1-methyl-1H-imidazol-5-yl)quinoline

8-methoxy-2-methyl-5-(1-methyl-1H-imidazol-5-yl)quinoline

Cat. No. B5652301
M. Wt: 253.30 g/mol
InChI Key: IBHWTLZBRDFGBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-methoxy-2-methyl-5-(1-methyl-1H-imidazol-5-yl)quinoline, often involves multi-step reactions that can include the formation of intermediates like imidazoquinolines and subsequent modifications. For instance, Werbel et al. describe a method for synthesizing 5,6-dihydro-8-methoxy-4H-imidazoquinolines by reducing amides of 8-amino-6-methoxyquinoline, which could serve as a foundation for further modifications to achieve the desired compound (Werbel, L. M., Battaglia, J., & Zamora, Maria L., 1968).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline core substituted with methoxy, methyl, and imidazolyl groups. These substitutions significantly influence the compound's electronic configuration and reactivity. Dyablo et al. conducted studies on similar quinoline derivatives, providing insights into their molecular structure and protonation trends, which are critical for understanding the behavior of this compound (Dyablo, O. V., Pozharskii, A., Shmoilova, Elena A., Ozeryanskii, V., Fedik, Nikita, & Suponitsky, K., 2016).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, depending on the functional groups present and reaction conditions. Aleksandrov et al. have demonstrated such transformations on imidazoquinolines, shedding light on the reactivity patterns that could be applicable to this compound (Aleksandrov, A., El’chaninov, M. M., & Dedeneva, A. S., 2012).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. Studies like those by Diwaker et al. on similar quinoline compounds provide a basis for understanding these properties through spectroscopic characterization and density functional theory (DFT) studies (Diwaker, C. S. Chidan Kumar, Kumar, Ashwani, & Chandraju, S., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards different reagents, are pivotal for its applications in synthesis and potential biological activity. The work by Rivera et al., although focusing on a different reaction, highlights the importance of understanding the behavior of quinoline derivatives in various chemical environments, which is relevant for comprehensively understanding the chemical properties of the compound (Rivera, A., Ríos-Motta, J., & Navarro, M., 2006).

properties

IUPAC Name

8-methoxy-2-methyl-5-(3-methylimidazol-4-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-4-5-12-11(13-8-16-9-18(13)2)6-7-14(19-3)15(12)17-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHWTLZBRDFGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C3=CN=CN3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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